molecular formula C14H14O B6298866 (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99% CAS No. 1517-59-5

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%

Cat. No. B6298866
CAS RN: 1517-59-5
M. Wt: 198.26 g/mol
InChI Key: MXHXXJOHFRHBFB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, is an optically active compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as an intermediate for the synthesis of various active pharmaceutical ingredients (API) and as a chiral building block for the synthesis of chiral compounds. As a chiral compound, (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, is of particular interest due to its ability to interact with a variety of biological systems, including enzymes, receptors, and transporters.

Mechanism of Action

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, acts as a chiral ligand, binding to specific proteins and enzymes in the body. It has been found to interact with a variety of biological systems, including enzymes, receptors, and transporters. By binding to these proteins, it can modulate their activity and affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and transporters, as well as to affect the expression of genes and proteins. It has also been found to have anti-inflammatory, analgesic, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, in laboratory experiments has several advantages. It is a highly pure compound, with a high enantiomeric excess (ee) of the desired product. It is also relatively inexpensive and easy to synthesize. The main limitation of using (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, in laboratory experiments is that it is not always possible to achieve the desired enantiomeric excess (ee) of the desired product.

Future Directions

The potential applications of (S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, are still being explored. Future research could focus on the development of new synthesis methods for the production of the compound with improved enantiomeric excess (ee). Additionally, research could focus on the development of new methods for the study of the biochemical and physiological effects of the compound, as well as on the development of new therapeutic applications.

Synthesis Methods

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, can be synthesized from (S)-2-methyl-2-phenylpropionic acid. The reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the ester, which is then hydrolyzed to the alcohol. The stereoselectivity of the reaction can be maximized by using a chiral catalyst, such as a chiral amine, to achieve a high enantiomeric excess (ee) of the desired product.

Scientific Research Applications

(S)-2-Methyl alpha-phenyl benzylalcohol, ee 99%, has a variety of applications in scientific research. It is used to study the binding affinity of drugs to their target proteins, as well as to study the structure-activity relationships of drugs. It is also used to study the interactions between proteins and other molecules, such as ligands, and to investigate the mechanism of action of drugs.

properties

IUPAC Name

(S)-(2-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXXJOHFRHBFB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164852
Record name 2-Methylbenzhydrol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzhydrol, (+)-

CAS RN

1517-59-5
Record name 2-Methylbenzhydrol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzhydrol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBENZHYDROL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.